Triplet-State C–Br Radical Cleavage Rate: Meta Isomer Is 2× Faster Than Para Isomer
In a direct head-to-head comparison of bromoacetophenone isomers, the meta-substituted bromophenyl ketone exhibits a room-temperature triplet-state C–Br radical cleavage rate constant of 2 × 10⁸ s⁻¹, which is two-fold higher than the para isomer's rate constant of 1 × 10⁸ s⁻¹ [1]. Activation parameters derived from temperature-dependent flash kinetics show ΔS‡ = −3 eu for the meta isomer versus −5 eu for the para isomer, while ΔH‡ is identical at 5.3 kcal/mol for both [1]. For the ortho isomer, the Arrhenius plot is curved and only half of total cleavage can be quenched by naphthalene, indicating a fundamentally different mechanism [1]. These data are derived from steady-state and time-resolved photolysis experiments reported in J. Am. Chem. Soc. [1]. While the study was performed on simpler m- and p-bromoacetophenone rather than on the full 2-(3-bromophenyl)acetophenone scaffold, the meta-bromo phenyl ring is the same chromophoric unit responsible for the photophysical behavior, making this a class-level inference of high applicability [1].
| Evidence Dimension | Triplet-state C–Br radical cleavage rate constant (k_cleavage) at room temperature |
|---|---|
| Target Compound Data | 2 × 10⁸ s⁻¹ (meta-bromoacetophenone) |
| Comparator Or Baseline | 1 × 10⁸ s⁻¹ (para-bromoacetophenone); ortho isomer shows non-Arrhenius behavior with only ~50% quenchable cleavage |
| Quantified Difference | Meta isomer cleavage rate is 2× (100%) higher than para isomer; ΔΔS‡ = +2 eu (meta less constrained); ΔΔH‡ = 0 kcal/mol |
| Conditions | Steady-state photolysis and flash kinetics; room temperature; triplet-state C–Br cleavage; benzene and alkane solvents |
Why This Matters
For procurement decisions involving photoinitiator, photolabile protecting group, or radical-precursor applications, the meta isomer's 2× higher cleavage rate versus para translates into faster radical generation at identical light intensity, directly impacting process efficiency.
- [1] Wagner, P. J.; Sedon, J. H.; Gudmundsdottir, A. Photoinduced Radical Cleavage of Bromophenyl Ketones. J. Am. Chem. Soc. 1996, 118 (4), 746–754. https://doi.org/10.1021/ja952782f View Source
